1-methyl-4-phenyl-3-(1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one
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Overview
Description
1-METHYL-4-PHENYL-3-{1-[2-(THIOPHEN-2-YL)ACETYL]PIPERIDIN-4-YL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound that features a triazole ring, a piperidine ring, and a thiophene moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of multiple functional groups and heterocyclic rings makes it a versatile molecule for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-4-PHENYL-3-{1-[2-(THIOPHEN-2-YL)ACETYL]PIPERIDIN-4-YL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of a thiophene derivative with a piperidine derivative, followed by cyclization to form the triazole ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-METHYL-4-PHENYL-3-{1-[2-(THIOPHEN-2-YL)ACETYL]PIPERIDIN-4-YL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted piperidine derivatives .
Scientific Research Applications
1-METHYL-4-PHENYL-3-{1-[2-(THIOPHEN-2-YL)ACETYL]PIPERIDIN-4-YL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 1-METHYL-4-PHENYL-3-{1-[2-(THIOPHEN-2-YL)ACETYL]PIPERIDIN-4-YL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels, resulting in anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A neurotoxin used in research to model Parkinson’s disease.
Thiophene derivatives: Compounds like suprofen and articaine, which have therapeutic applications.
Uniqueness
1-METHYL-4-PHENYL-3-{1-[2-(THIOPHEN-2-YL)ACETYL]PIPERIDIN-4-YL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is unique due to its combination of a triazole ring, a piperidine ring, and a thiophene moiety. This structural complexity allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C20H22N4O2S |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-methyl-4-phenyl-5-[1-(2-thiophen-2-ylacetyl)piperidin-4-yl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C20H22N4O2S/c1-22-20(26)24(16-6-3-2-4-7-16)19(21-22)15-9-11-23(12-10-15)18(25)14-17-8-5-13-27-17/h2-8,13,15H,9-12,14H2,1H3 |
InChI Key |
XCAYPNZMVYVPNR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)CC3=CC=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
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